molecular formula C14H14N2O3S2 B2768075 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 900005-16-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2768075
CAS RN: 900005-16-5
M. Wt: 322.4
InChI Key: YQQYGOLNWDCYST-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene carboxamide and isothiazolidine. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Carboxamide is a functional group derived from carboxylic acids. Isothiazolidine is a five-membered ring with two carbon atoms, a nitrogen atom, and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as thiazolidines can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring attached to a carboxamide group, and an isothiazolidine ring attached to a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .

Scientific Research Applications

Synthesis and Biological Activities

A significant portion of the research on compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide focuses on their synthesis and evaluation for various biological activities. For instance, Babu et al. (2012) detailed the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, highlighting their significant activities against bacterial and fungal strains Babu, Pitchumani, & Ramesh, 2012. Similarly, Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs by exploring heterocyclic synthesis with thiophene-2-carboxamide Ahmed, 2007.

Anticancer and Antitumour Screening

Further studies delve into the anticancer potentials of related compounds. Kumar et al. (2009) synthesized functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, revealing promising leads for new anticancer agents Kumar et al., 2009. Chaimbault et al. (1999) also investigated the antitumour and anti-HIV screening of oxazolidines and oxazolidinones derivatives, finding moderate antitumour activity Chaimbault, Bosc, & Jarry, 1999.

Antimicrobial Applications

Mabkhot et al. (2017) synthesized thiophene-containing compounds with noted antibacterial and antifungal activities, emphasizing the potential of these compounds as antimicrobial agents Mabkhot et al., 2017. This study aligns with the broader trend of leveraging the structural diversity of thiophene-based compounds for developing new antimicrobial strategies.

Chemical Stability and Synthesis Methodologies

Research by Couture and Warkentin (1997) on the chemistry of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, underscores the importance of novel synthesis methodologies and the stability of these compounds Couture & Warkentin, 1997. These studies are crucial for understanding the fundamental chemical properties that govern the reactivity and potential applications of these compounds in scientific research.

Mechanism of Action

The mechanism of action for this compound is not available in the current literature .

Safety and Hazards

The safety and hazards associated with this compound are not available in the current literature .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQYGOLNWDCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

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